molecular formula C19H19N3O2S B2719131 N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 688335-54-8

N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2719131
CAS No.: 688335-54-8
M. Wt: 353.44
InChI Key: CXQUZZKPYSHPMV-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group, a phenylimidazole group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and aniline under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiourea and an appropriate halide.

    Formation of the Acetamide Moiety: The acetamide group can be formed by reacting the intermediate with acetic anhydride or acetyl chloride.

    Final Coupling Reaction: The final product is obtained by coupling the ethoxyphenyl group with the phenylimidazole-sulfanyl intermediate under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfanyl and imidazole groups could play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(2-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)thio]acetamide

Uniqueness

N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the ethoxy group could influence its solubility and reactivity, while the phenylimidazole and sulfanyl groups could impact its binding interactions and stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-24-17-11-7-6-10-16(17)21-18(23)14-25-19-20-12-13-22(19)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQUZZKPYSHPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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